5-chloro-N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide
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Overview
Description
5-chloro-N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-hydroxyaniline and 5-chloro-2-hydroxybenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Procedure: The 2-chloro-4-hydroxyaniline is reacted with 5-chloro-2-hydroxybenzoic acid in an appropriate solvent (e.g., dichloromethane) under controlled temperature conditions to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
5-chloro-N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxybenzamide: Lacks the additional chlorine and hydroxyl groups.
N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide: Lacks one chlorine atom.
2-hydroxy-N-(2-hydroxyphenyl)benzamide: Lacks both chlorine atoms.
Uniqueness
5-chloro-N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
427880-80-6 |
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Molecular Formula |
C13H9Cl2NO3 |
Molecular Weight |
298.12 g/mol |
IUPAC Name |
5-chloro-N-(2-chloro-4-hydroxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H9Cl2NO3/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17)6-10(11)15/h1-6,17-18H,(H,16,19) |
InChI Key |
PCMRASQCBPRUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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